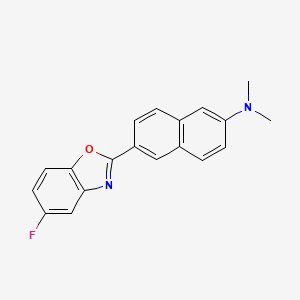
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring system, a benzoxazole moiety, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Naphthalenamine Derivatization: The naphthalene ring can be functionalized through electrophilic substitution reactions, followed by amination to introduce the amine group.
Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenamine, 6-(2-benzoxazolyl)-N,N-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Naphthalenamine, 6-(5-chloro-2-benzoxazolyl)-N,N-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
2-Naphthalenamine, 6-(5-fluoro-2-benzothiazolyl)-N,N-dimethyl-: Benzothiazole moiety instead of benzoxazole, which may influence its biological activity.
Uniqueness
2-Naphthalenamine, 6-(5-fluoro-2-benzoxazolyl)-N,N-dimethyl- is unique due to the presence of the fluorine atom and the benzoxazole moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
682763-63-9 |
|---|---|
Molecular Formula |
C19H15FN2O |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-(5-fluoro-1,3-benzoxazol-2-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C19H15FN2O/c1-22(2)16-7-5-12-9-14(4-3-13(12)10-16)19-21-17-11-15(20)6-8-18(17)23-19/h3-11H,1-2H3 |
InChI Key |
RWNKMIFIQOBOQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


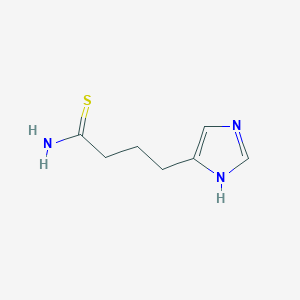
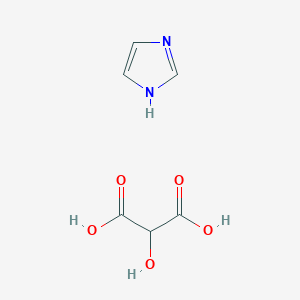

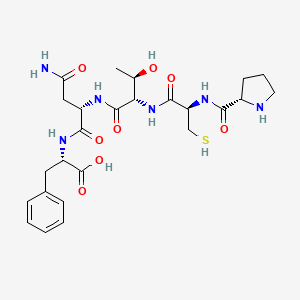
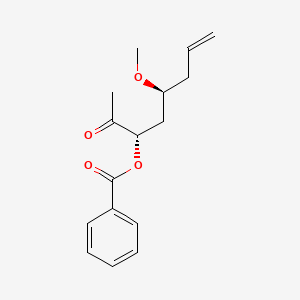
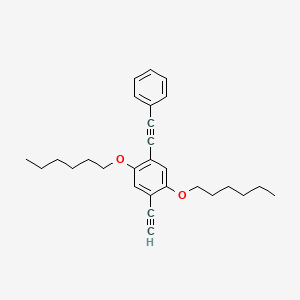
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)

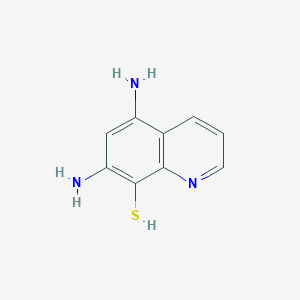
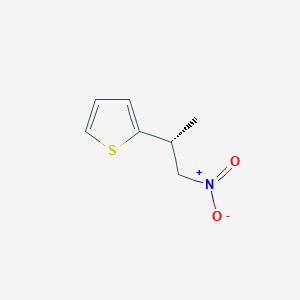
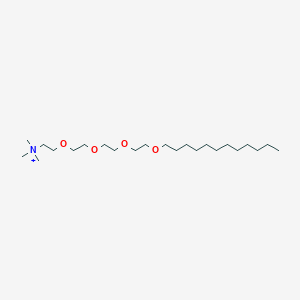
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)

